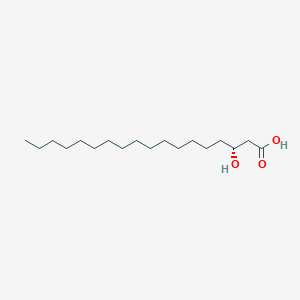

(R)-3-Hydroxy-Octadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be an octadecanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

(R)-3-hydroxyoctadecanoic acid is a 3-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-3-hydroxyoctadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Organogel Formation and Microstructure

- Organogelator Properties : (R)-3-Hydroxy-Octadecanoic acid (HSA) is known for its organogelator properties. Studies on its isomers, like Ricinelaidic Acid (REA), have enhanced understanding of organogel formation and structure, especially in the context of cosmetics, lubricating greases, and coatings. HSA in organic solvents forms long, rigid fibers, leading to crystalline monoclinic domains essential for organogel research (Wright & Marangoni, 2011).

Biochemical Applications

- Microbial Hydration of Unsaturated Fatty Acids : Lactobacillus rhamnosus has been used as a biocatalyst for hydrating unsaturated octadecanoic acids, including (R)-3-Hydroxy-Octadecanoic acid. This process is significant for producing high-value flavor ingredients and demonstrates high regio- and stereoselectivity, producing mono-hydroxy derivatives with high enantiomeric purity (Serra & De Simeis, 2018).

Material Science and Nanotechnology

- Nanoparticle Surface Modification : (R)-3-Hydroxy-Octadecanoic acid-modified barium titanate nanoparticles (BaTiO3 NPs) serve dual functions as matrices for phospholipids and hydrophobic affinity probes for liquid-liquid microextraction (LLME) of proteins. This application is particularly relevant for the analysis of hydrophobic molecules in biological samples (Kailasa & Wu, 2013).

Phytochemistry and Plant Studies

- Phytochemical Screening : The leaf of Cenchrus biflorus Roxb. was analyzed using GC-MS, revealing the presence of (R)-3-Hydroxy-Octadecanoic acid among other phytochemical compounds. This indicates its role in the bioactive phytochemical constituents of plants (Arora & Kumar, 2018).

Biomedical Applications

- Antifungal Properties : (R)-3-Hydroxy-Octadecanoic acid, among other 3-hydroxy fatty acids, was identified in Lactobacillus plantarum and exhibited antifungal activity against various molds and yeasts. This highlights its potential in antimicrobial applications (Sjögren et al., 2003).

Miscellaneous Applications

- Lipid Membrane Organization : Studies on the impact of free hydroxylated fatty acids, including (R)-3-Hydroxy-Octadecanoic acid, on lipid membranes revealed varying effects on membrane stability and phase transitions. These findings are important for understanding membrane biophysics and the role of fatty acids in cellular processes (Jenske et al., 2008).

Eigenschaften

Produktname |

(R)-3-Hydroxy-Octadecanoic acid |

|---|---|

Molekularformel |

C18H36O3 |

Molekulargewicht |

300.5 g/mol |

IUPAC-Name |

(3R)-3-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |

InChI-Schlüssel |

POMQYTSPMKEQNB-QGZVFWFLSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC[C@H](CC(=O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)

![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)